molecular formula C22H24F3N3O5S B298665 ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate

ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate

Cat. No.: B298665
M. Wt: 499.5 g/mol
InChI Key: ZSAUSAGZRFOSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the phenylsulfonyl and trifluoromethylphenyl groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperazine ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules such as proteins or nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific biological targets could make it useful in the development of new therapeutics.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties might make it suitable for use in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism of action of ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate might include other piperazine derivatives with similar functional groups. Examples could be:

  • Ethyl 4-{N-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycyl}piperazine-1-carboxylate
  • Ethyl 4-{N-(phenylsulfonyl)-N-[3-(chloromethyl)phenyl]glycyl}piperazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H24F3N3O5S

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl 4-[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H24F3N3O5S/c1-2-33-21(30)27-13-11-26(12-14-27)20(29)16-28(34(31,32)19-9-4-3-5-10-19)18-8-6-7-17(15-18)22(23,24)25/h3-10,15H,2,11-14,16H2,1H3

InChI Key

ZSAUSAGZRFOSFL-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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